



# Application Note: Flow Cytometry Analysis of Lymphocyte Subsets Following (r)-Ozanimod HCl Treatment

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Compound of Interest		
Compound Name:	(r)-Ozanimod hcl	
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Audience: Researchers, scientists, and drug development professionals.

### Introduction

(r)-Ozanimod HCI (Zeposia®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3] Its primary mechanism of action involves the inhibition of lymphocyte egress from lymphoid tissues, such as lymph nodes, into the peripheral blood.[1][4] This sequestration of lymphocytes reduces the number of circulating autoreactive immune cells that can migrate to sites of inflammation, which is the basis for its therapeutic effect in autoimmune diseases like multiple sclerosis (MS) and ulcerative colitis (UC).[1][5]

Flow cytometry is an essential tool for characterizing the pharmacodynamic effects of Ozanimod by enabling precise quantification of various lymphocyte subpopulations in peripheral blood.[6] This application note provides a detailed overview of the expected changes in lymphocyte subsets following Ozanimod treatment, alongside a comprehensive protocol for their analysis using multi-color flow cytometry.

## **Mechanism of Action**

Ozanimod functionally antagonizes the S1P1 receptor on lymphocytes. Normally, the S1P gradient between lymph nodes and blood directs lymphocyte egress. By binding to S1P1,

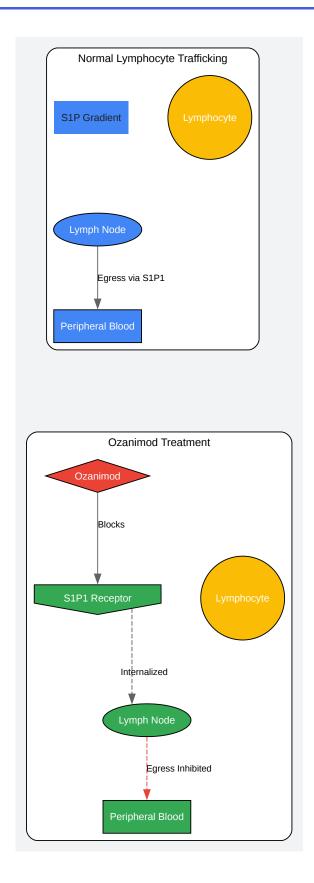


## Methodological & Application

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Ozanimod causes the receptor to be internalized and degraded, rendering lymphocytes unresponsive to the S1P gradient.[2] This effectively traps them within the lymph nodes, leading to a rapid, dose-dependent, and reversible reduction in peripheral blood lymphocyte counts.[1][2]





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Caption: Ozanimod blocks S1P1 receptors, inhibiting lymphocyte egress from lymph nodes.



## **Pharmacodynamic Effects on Lymphocyte Subsets**

Ozanimod treatment leads to a significant but differential reduction across various lymphocyte subsets. It does not cause broad immunosuppression; instead, it selectively affects the trafficking of specific cell types, particularly those reliant on the CCR7-S1P1 axis for circulation. [7] Key subsets involved in immune surveillance are not significantly reduced.[8]

#### Summary of Changes:

- T Cells (CD3+): A significant, dose-dependent reduction is observed.[7][9]
  - T Helper Cells (CD4+): Show a greater reduction compared to cytotoxic T cells.[7][10]
  - Cytotoxic T Cells (CD8+): Are reduced, but to a lesser extent than CD4+ T cells.[7][10]
  - Naive and Central Memory T Cells (CCR7+): These populations are preferentially reduced by ≥90%, as their egress from lymph nodes is highly S1P1-dependent.[2][7]
  - Effector Memory T Cells (CCR7-): Show a much smaller reduction, preserving a key component of immune surveillance.[7]
  - Regulatory Subsets: Th17 cells experience greater reductions than regulatory T cells (Tregs).[7][10]
- B Cells (CD19+): Show a profound, dose-dependent reduction of over 75% at therapeutic doses.[7][8][9] Reductions are seen across naive, memory, and plasmablast subtypes.[8]
- Other Leukocytes:
  - Natural Killer (NK) and NKT Cells: Levels are minimally affected. [7][8]
  - Monocytes: Counts remain largely unchanged.[7][8]

#### **Data Presentation**

The following tables summarize quantitative data from clinical studies on the effect of Ozanimod on lymphocyte subsets.



Table 1: Effect of Ozanimod (0.92 mg) on T and B Cell Subsets after 12 Weeks in Crohn's Disease Patients[8][9]

Lymphocyte Subset	Marker Profile	Median % Reduction from Baseline
Total T Cells	CD3+	-70.0%
T Helper (Th) Cells	CD3+CD4+	-76.8%
Cytotoxic T (Tc) Cells	CD3+CD8+	-45.4%
Total B Cells	CD19+	-76.7%
Naive B Cells	CD19+lgD+CD27-	-74.1%
Memory B Cells	CD19+lgD-CD27+	-81.7%

| Plasmablasts | CD19+CD20-IgD-CD27+CD38hi | -71.4% |

Table 2: Effect of Ozanimod (1 mg) on T Cell Memory Subsets after 85 Days in Relapsing MS Patients[7][10][11]

Lymphocyte Subset	Marker Profile	Mean % Reduction from Baseline
CD4+ T Cells		
Naive	CD4+CCR7+	≥90%
Central Memory	CD4+CCR7+	> Effector Memory
Effector Memory	CD4+CCR7-	Minimal Reduction
CD8+ T Cells		
Naive	CD8+CCR7+	≥90%
Central Memory	CD8+CCR7+	> Effector Memory

| Effector Memory | CD8+CCR7- | Minimal Reduction |



## **Experimental Protocols**

Objective: To provide a standardized protocol for the immunophenotyping of major lymphocyte subsets in whole blood from patients treated with **(r)-Ozanimod HCI** using multi-color flow cytometry.

4.1. Experimental Workflow The overall process involves collecting a peripheral blood sample, staining with a panel of fluorescently-conjugated antibodies, acquiring the data on a flow cytometer, and analyzing the results using a defined gating strategy.



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**Caption:** Standard workflow for flow cytometry analysis of lymphocyte subsets.

#### 4.2. Materials and Reagents

- Equipment: 8-12 color capable flow cytometer (e.g., BD FACSCanto™ II, Beckman Coulter CytoFLEX).
- Software: Flow cytometry analysis software (e.g., FlowJo™, Kaluza).
- Consumables: 5 mL polystyrene flow cytometry tubes, micropipettes.
- Reagents:
  - K2-EDTA blood collection tubes.
  - Red Blood Cell (RBC) Lysis Buffer (e.g., BD FACS™ Lysing Solution).
  - Cell Staining Buffer (e.g., PBS with 2% FBS).
  - Intracellular Staining Buffers (Fixation/Permeabilization solution, e.g., Foxp3/Transcription Factor Staining Buffer Set).



- Fluorescently-conjugated monoclonal antibodies (see Table 3).
- Compensation beads.
- 4.3. Recommended Antibody Panel This 10-color panel allows for the identification of T cells, B cells, NK cells, and key T cell memory and regulatory subsets.

Table 3: Proposed 10-Color Antibody Panel

Marker	Fluorochrome	Purpose / Cell Type Identified
CD45	BV510	Pan-leukocyte marker for lymphocyte gating
CD3	APC-H7	Pan T cell marker
CD4	PerCP-Cy5.5	T helper cells
CD8	APC	Cytotoxic T cells
CD19	PE-Cy7	Pan B cell marker
CD16/56	PE	NK cells
CCR7	FITC	Naive and Central Memory T cells
CD45RA	BV421	Naive and Effector Memory T cells
CD25	BV786	Activated T cells, Regulatory T cells

| FoxP3 | Alexa Fluor 647 | Regulatory T cells (intracellular) |

#### 4.4. Staining Protocol (Per Tube)

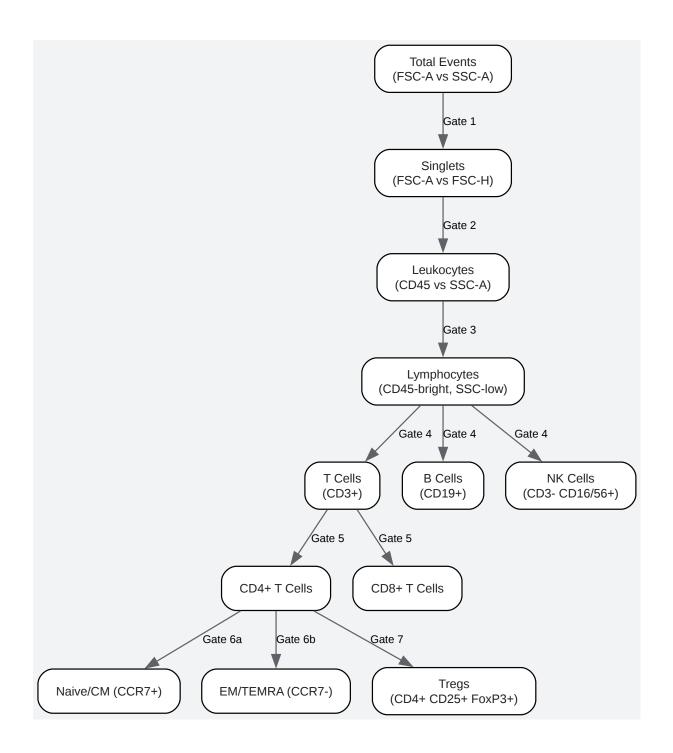
• Sample Collection: Collect peripheral blood into a K2-EDTA tube. Process within 24 hours.



- Antibody Cocktail: Prepare a master mix of the surface antibodies listed in Table 3 (all except FoxP3) in cell staining buffer.
- Surface Staining:
  - Add 100 μL of whole blood to a labeled flow cytometry tube.
  - Add the pre-titered antibody cocktail to the tube.
  - Vortex gently and incubate for 20 minutes at room temperature in the dark.
- RBC Lysis:
  - Add 2 mL of 1X RBC Lysis Buffer to each tube.
  - Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
  - Centrifuge at 400 x g for 5 minutes. Decant the supernatant.
- Intracellular Staining (for Treg analysis):
  - Wash the cell pellet once with 2 mL of cell staining buffer.
  - Resuspend the pellet in 1 mL of Fixation/Permeabilization buffer. Incubate for 30-45 minutes at 4°C.
  - Wash cells with 1X Permeabilization Wash Buffer.
  - Add the anti-FoxP3 antibody. Incubate for 30 minutes at 4°C in the dark.
  - Wash once more with Permeabilization Wash Buffer.
- Final Resuspension: Resuspend the final cell pellet in 300-400  $\mu L$  of cell staining buffer.
- Acquisition: Acquire samples on the flow cytometer immediately. Set up compensation using single-stain controls.
- 4.5. Data Analysis and Gating Strategy A hierarchical gating strategy is crucial for accurate identification of lymphocyte subsets. The recommended approach uses CD45 and side scatter



(SSC) to create a pure lymphocyte gate.[12]



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**Caption:** Hierarchical gating strategy for identifying key lymphocyte subsets.



#### Gating Steps:

- Gate 1 (Singlets): Gate on single cells using Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H) to exclude doublets.
- Gate 2 (Leukocytes): From the singlet gate, create a plot of CD45 vs. Side Scatter (SSC-A) to isolate the total leukocyte population (CD45+).[12]
- Gate 3 (Lymphocytes): Within the leukocyte gate, identify lymphocytes based on their characteristic bright CD45 expression and low SSC.[12][13]
- Gate 4 (Main Subsets): From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3- CD16/56+).
- Gate 5 (T Cell Subsets): From the T cell gate, separate T helper cells (CD4+) and cytotoxic T cells (CD8+).
- Gate 6 (Memory Phenotype): On both CD4+ and CD8+ populations, use CCR7 and CD45RA to define naive (CCR7+CD45RA+), central memory (CM, CCR7+CD45RA-), effector memory (EM, CCR7-CD45RA-), and TEMRA (CCR7-CD45RA+) cells.
- Gate 7 (Regulatory T Cells): From the CD4+ T cell gate, identify Tregs as CD25 bright and FoxP3 positive.[14][15]

## **Data Interpretation**

For each subset, report both the percentage of the parent population (e.g., %CD4+ of T cells) and the absolute count (cells/µL). The absolute count is critical for assessing the pharmacodynamic effect of Ozanimod. It is calculated by multiplying the percentage of a given subset by the total lymphocyte count obtained from a hematology analyzer. A baseline (pretreatment) sample is essential for accurately determining the percentage reduction in cell counts post-treatment.

## Conclusion

The analysis of lymphocyte subsets by flow cytometry is a powerful and necessary method for understanding the mechanism of action and monitoring the pharmacodynamic effects of **(r)**-



**Ozanimod HCI**. Treatment results in a selective and reversible reduction of circulating T and B cell subsets, particularly naive and central memory T cells, while largely sparing effector memory cells and other innate immune cells.[7][8] The protocols and panels described here provide a robust framework for researchers to accurately quantify these changes, aiding in the clinical development and scientific investigation of S1P receptor modulators.

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